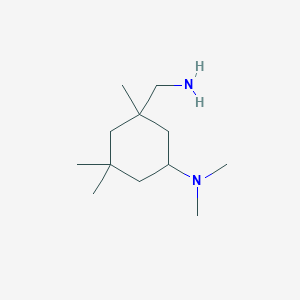![molecular formula C11H7BrN4O2 B13093914 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline typically involves the reaction of appropriate quinoline derivatives with triazole precursors. One common method includes the cyclization of 4-amino-3-mercapto-1,2,4-triazoles with α-bromodiketones under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate, ethanol or acetonitrile as solvents.
Major Products
Reduction of Nitro Group: Formation of 7-Bromo-1-methyl-4-amino-[1,2,4]triazolo[4,3-a]quinoline.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Quinolinyl-pyrazoles: Studied for their pharmacological evolution and potential as therapeutic agents.
Uniqueness
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline stands out due to its unique combination of a triazole and quinoline moiety, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C11H7BrN4O2 |
|---|---|
Molecular Weight |
307.10 g/mol |
IUPAC Name |
7-bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H7BrN4O2/c1-6-13-14-11-10(16(17)18)5-7-4-8(12)2-3-9(7)15(6)11/h2-5H,1H3 |
InChI Key |
BJFDQDNQYYUWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



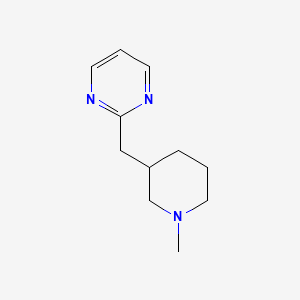
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
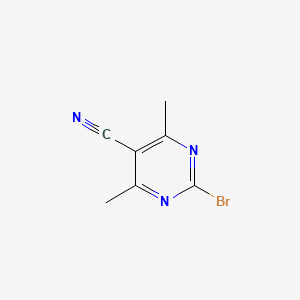
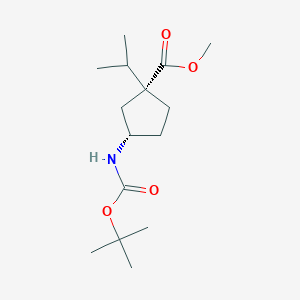
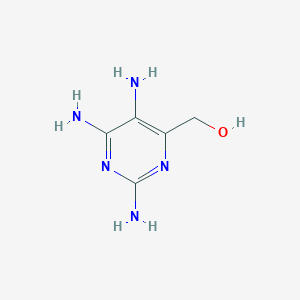
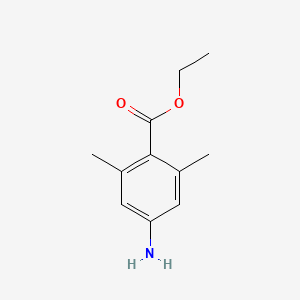
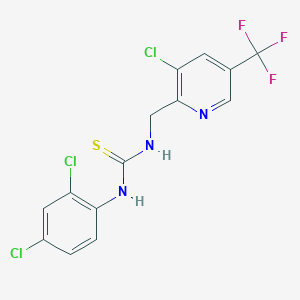

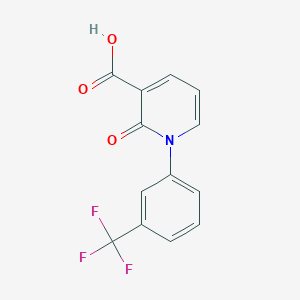
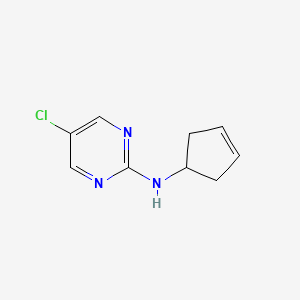
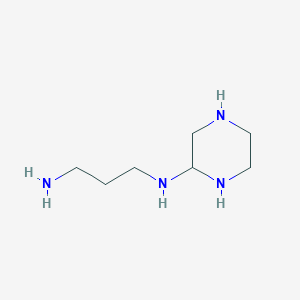
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
